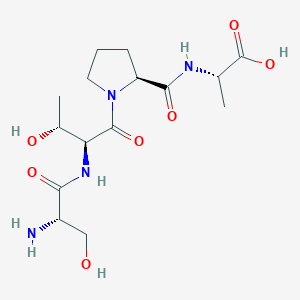![molecular formula C40H28Si B14210907 Triphenyl[4-(pyren-1-yl)phenyl]silane CAS No. 832757-31-0](/img/structure/B14210907.png)
Triphenyl[4-(pyren-1-yl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[4-(pyren-1-yl)phenyl]silane is an organosilicon compound characterized by the presence of a pyrene moiety attached to a phenyl ring, which is further connected to a triphenylsilane group. This compound is notable for its unique structural properties, which make it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[4-(pyren-1-yl)phenyl]silane typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting pyrenyl bromide with magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then coupled with chlorotriphenylsilane under anhydrous conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[4-(pyren-1-yl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride donors such as lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
Triphenyl[4-(pyren-1-yl)phenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Triphenyl[4-(pyren-1-yl)phenyl]silane is primarily based on its ability to interact with various molecular targets through its aromatic and silicon-containing moieties. The pyrene group can engage in π-π interactions, while the silicon atom can form bonds with other elements, facilitating various chemical transformations. These interactions enable the compound to act as a versatile reagent in organic synthesis and as a functional material in optoelectronic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Triphenyl[4-(1-pyrenyl)phenyl]silane
- Triphenyl[3-(pyren-1-yl)-5-[4-(pyren-1-yl)phenyl]phenyl]silane
- Triphenyl({3-[4-(pyren-1-yl)phenyl]-5-(triphenylsilyl)phenyl})silane
Uniqueness
Triphenyl[4-(pyren-1-yl)phenyl]silane is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. The presence of the pyrene moiety enhances its fluorescence, making it particularly valuable in applications requiring high sensitivity and specificity, such as bioimaging and optoelectronics.
Propiedades
Número CAS |
832757-31-0 |
|---|---|
Fórmula molecular |
C40H28Si |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
triphenyl-(4-pyren-1-ylphenyl)silane |
InChI |
InChI=1S/C40H28Si/c1-4-13-33(14-5-1)41(34-15-6-2-7-16-34,35-17-8-3-9-18-35)36-25-21-29(22-26-36)37-27-23-32-20-19-30-11-10-12-31-24-28-38(37)40(32)39(30)31/h1-28H |
Clave InChI |
ULAONOOMQJUITD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


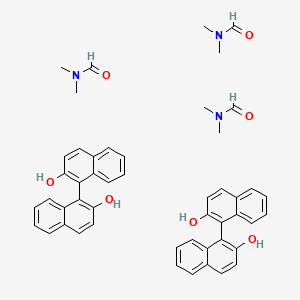
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
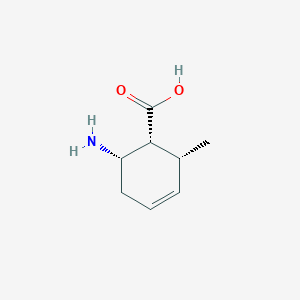
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
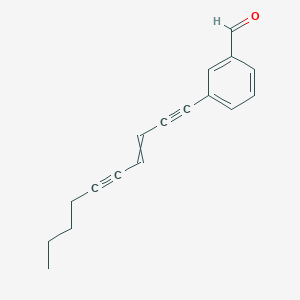
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)


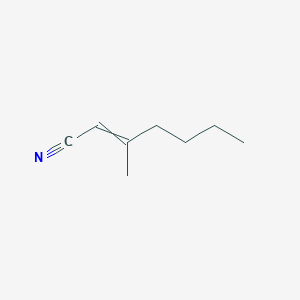
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)

